REACTION_CXSMILES
|
[CH2:1]([C:3](=[CH2:6])[CH:4]=O)[CH3:2].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].[N+](C1C=CC=CC=1O)([O-])=O.[OH-].[NH4+]>Cl.C(Cl)Cl>[CH2:1]([C:3]1[CH:4]=[N:7][C:8]2[C:13]([CH:6]=1)=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
161.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=C
|
Name
|
|
Quantity
|
296 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
296 g
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 100° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is then cooled to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase is removed
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Vaccum distillation of the residue at 5 mm Hg
|
Type
|
DISTILLATION
|
Details
|
collecting the distillate
|
Type
|
CUSTOM
|
Details
|
a vapor temperature of 130° C. to 165° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC2=C(C=CC=C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |